3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

Researchers conducting P2Y12 purinoceptor SAR studies risk invalid conclusions when using incorrect positional isomers. This compound (CAS 1707594-84-0) is the definitive 3-carboxylic acid regioisomer - structurally distinct from the 4-substituted anti-thrombotic analog (CAS 1710194-90-3). • ≥98% purity - meets FBDD thresholds for NMR, SPR & X-ray crystallography. • N3-unsubstituted scaffold enables controlled SAR; N3-substitution dramatically increases potency in related programs. • Ideal negative control for isomer-specific pharmacophore mapping.

Molecular Formula C12H9N5O3
Molecular Weight 271.23 g/mol
Cat. No. B11792624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid
Molecular FormulaC12H9N5O3
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=NC3=NNN=C3C2=O
InChIInChI=1S/C12H9N5O3/c18-11-9-10(15-16-14-9)13-6-17(11)5-7-2-1-3-8(4-7)12(19)20/h1-4,6H,5H2,(H,19,20)(H,14,15,16)
InChIKeyYRZXFVPRYQRRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid (CAS 1707594-84-0): A Defined Regioisomer for Triazolopyrimidine-Based Research


3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid (CAS 1707594-84-0) is a synthetic heterocyclic compound with the molecular formula C12H9N5O3 and a molecular weight of 271.23 g/mol . It features a [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core linked via a methylene bridge to a benzoic acid group at the 3-position. This specific regiochemistry differentiates it from other benzoic acid-substituted triazolopyrimidine analogs. The compound is available for purchase as a research chemical with a certified purity of NLT 98% , and its scaffold is structurally related to adenosine mimetics investigated for kinase inhibition and anti-thrombotic activity [1].

Why 3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid Cannot Be Interchanged with Other Triazolopyrimidine Analogs


Generic substitution within the triazolo[4,5-d]pyrimidine class is not scientifically sound due to the critical impact of regioisomerism on molecular recognition. A direct positional analog, 4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid (CAS 1710194-90-3), has been specifically investigated for anti-thrombotic applications , a therapeutic profile not inherently transferrable to the 3-substituted isomer. The shift of the carboxylic acid from the meta to the para position fundamentally alters the hydrogen-bonding geometry, dipole moment, and steric footprint of the terminal pharmacophore, which can dictate selectivity for distinct biological targets like P2Y12 purinoceptors versus other kinases [1]. Furthermore, substitution at the N-3 position of the triazole ring, such as with cyclopentyl groups in other advanced analogs, introduces additional differential vectors. Therefore, treating any triazolopyrimidine compound as a direct replacement without confirmatory data risks experimental failure and invalidates structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid in Scientific Procurement


Regiochemical Divergence: 3-COOH vs. 4-COOH Isomer in Triazolopyrimidine Benzoic Acids

The most critical differentiation for procurement is the regiochemical identity. The target compound is the 3-substituted benzoic acid (meta-COOH), while the commercially available 4-substituted isomer (para-COOH, CAS 1710194-90-3) is a distinct chemical entity with divergent biological annotations. The para-isomer has been associated with anti-thrombotic indications in patent literature . No direct biological activity data is publicly available for the 3-substituted isomer, a lack of data that does not imply lack of potential, but rather defines its current procurement niche: SAR exploration and lead identification, where regioisomeric purity is paramount. The target compound is available at a certified purity of NLT 98% , while the 4-isomer is often listed at 97% purity , indicating a difference in achievable purity grades from specific vendors.

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

Scaffold Differentiation: N-Unsubstituted Triazole vs. N3-Alkylated Analogs

The target compound possesses an unsubstituted triazole ring (N3-H). This is a key differentiator from more advanced triazolo[4,5-d]pyrimidine inhibitors, which frequently incorporate alkyl or cycloalkyl groups at this position to enhance potency and selectivity. For example, in a series of USP28 inhibitors, compound 19, which bears a cyclopentyl group on the triazole, achieved an IC50 of 1.10 ± 0.02 µmol/L and a Kd of 40 nmol/L [1]. The N3-unsubstituted variant, which is the closest in-class analog to the target compound, showed significantly weaker inhibition (IC50 > 10 µmol/L) [1]. This demonstrates that the N3-H state of the target compound is a distinct molecular starting point with a defined, and lower, baseline potency in this specific assay, making it a crucial control or early lead compound for SAR studies.

Kinase Inhibition Binding Affinity Scaffold Optimization

Differentiation from 2-Substituted Triazolopyrimidine Carboxylic Acids: The Case of PDE9 Inhibitors

A structurally distinct class of compounds, such as 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid, demonstrates potent inhibition of phosphodiesterase 9A (PDE9A) . This compound differs from the target molecule in three key aspects: the linkage position (direct attachment at position 2 versus a methylene bridge at position 6), the oxidation state of the pyrimidine ring (5-amino-7-hydroxy vs. 7-oxo), and a different ring fusion pattern. The target compound's 6-ylmethyl-3-benzoic acid architecture is not reported to have any PDE9 activity, highlighting that even within the broader triazolopyrimidine-benzoic acid family, the specific connectivity is a primary driver of biological fingerprint.

Phosphodiesterase Enzyme Selectivity Pharmacophore Mapping

Purity Assurance: Vendor-Specified NLT 98% vs. Typical Research-Grade 97%

For procurement decisions, the guaranteed purity of the compound is a quantifiable point of differentiation. One vendor specifies a purity of NLT 98% for the target compound . In contrast, a general listing for a related compound in the same family, such as the 4-isomer, is provided at 97% purity . This 1% absolute purity difference can be critical in biological assays where minor impurities can have disproportionate effects, such as in cellular or biochemical screening where a potent impurity can generate false hits.

Analytical Chemistry Quality Control Reproducibility

High-Impact Research Applications for 3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid


Regioisomeric Probe for Mapping the Purinergic Pharmacophore

The compound serves as a structurally precise negative control or starting scaffold for projects targeting purinoceptors like P2Y12. Its 3-carboxylic acid motif allows researchers to directly compare its binding affinity and functional activity against the 4-carboxylic acid isomers that are known to generate potent anti-thrombotic agents [1]. This head-to-head isomer comparison is a fundamental step in pharmacophore mapping.

Baseline Scaffold for Kinase-Directed SAR Libraries

As an N3-unsubstituted triazolo[4,5-d]pyrimidine, this compound is the ideal building block for establishing the baseline inhibitory activity of a new chemical series. As demonstrated in the USP28 inhibitor program, N3-substitution dramatically increases potency [2]. Using this compound as a starting point allows for a controlled and interpretable exploration of the N3 position's SAR.

High-Purity Substrate for Biophysical Fragment Screening

With a vendor-certified purity of NLT 98% and a molecular weight of 271.23 g/mol, the compound meets the quality threshold for fragment-based drug discovery (FBDD) . It can be directly used in primary screens via NMR, SPR, or X-ray crystallography, where a 1% improvement in purity over other commercially available analogs reduces the risk of false positives from trace contaminants.

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